2H-Isoindole, 4,5,6,7-tetrahydro-2-(2-methylphenyl)-
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Overview
Description
2H-Isoindole, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- is a heterocyclic compound that belongs to the isoindole family This compound is characterized by a benzene ring fused with a pyrrole ring, with additional hydrogenation at positions 4, 5, 6, and 7, and a 2-methylphenyl substituent at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- can be achieved through several methods. One common approach involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, dichloromethane, and toluene, with temperatures ranging from room temperature to reflux conditions.
Major Products
Scientific Research Applications
2H-Isoindole, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H-Isoindole, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific derivatives and their functional groups .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2H-isoindole: A similar compound without the 2-methylphenyl substituent.
2,3-Dihydro-1H-pyrrolyzine: Another heterocyclic compound with a similar structure but different ring fusion.
Benzothiophene: A sulfur-containing analog with similar chemical properties.
Uniqueness
2H-Isoindole, 4,5,6,7-tetrahydro-2-(2-methylphenyl)- is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
61862-96-2 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4,5,6,7-tetrahydroisoindole |
InChI |
InChI=1S/C15H17N/c1-12-6-2-5-9-15(12)16-10-13-7-3-4-8-14(13)11-16/h2,5-6,9-11H,3-4,7-8H2,1H3 |
InChI Key |
MWYFHPZBFWOWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3CCCCC3=C2 |
Origin of Product |
United States |
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